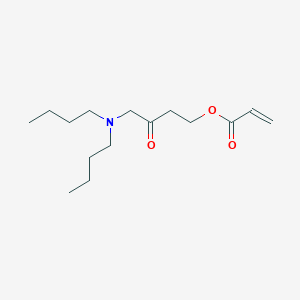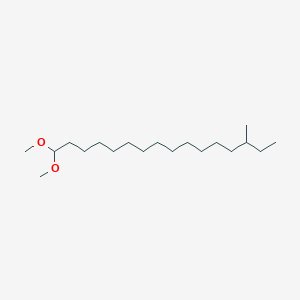
1,1-Dimethoxy-14-methylhexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-14-methylhexadecane can be synthesized through the reaction of 14-methylhexadecanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Common catalysts used in this process include sulfuric acid and p-toluenesulfonic acid.
化学反応の分析
Types of Reactions
1,1-Dimethoxy-14-methylhexadecane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the acetal can be hydrolyzed back to the corresponding aldehyde and methanol.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 14-methylhexadecanal and methanol.
Oxidation: 14-methylhexadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dimethoxy-14-methylhexadecane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Biological Studies: It serves as a model compound for studying the behavior of acetals in biological systems.
Pharmaceutical Research: The compound is investigated for its potential use in drug delivery systems due to its stability and reactivity.
作用機序
The mechanism of action of 1,1-Dimethoxy-14-methylhexadecane involves its ability to undergo hydrolysis and oxidation reactions. In biological systems, the compound can be hydrolyzed to release the corresponding aldehyde, which can then participate in various metabolic pathways. The methoxy groups provide stability to the molecule, allowing it to be used in various applications without rapid degradation.
類似化合物との比較
Similar Compounds
1,1-Dimethoxydodecane: Similar structure but with a shorter carbon chain.
1,1-Dimethoxyhexadecane: Similar structure but without the methyl group on the carbon chain.
1,1-Dimethoxy-14-methylpentadecane: Similar structure but with one less carbon atom in the chain.
Uniqueness
1,1-Dimethoxy-14-methylhexadecane is unique due to the presence of the methyl group on the 14th carbon atom, which can influence its reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other similar acetals.
特性
CAS番号 |
669083-76-5 |
|---|---|
分子式 |
C19H40O2 |
分子量 |
300.5 g/mol |
IUPAC名 |
1,1-dimethoxy-14-methylhexadecane |
InChI |
InChI=1S/C19H40O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h18-19H,5-17H2,1-4H3 |
InChIキー |
CPGKCXUNTWVRTM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCCCCCCCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
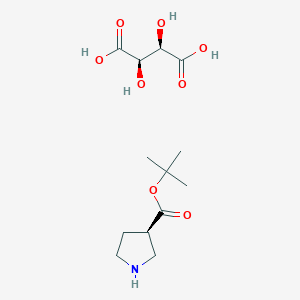
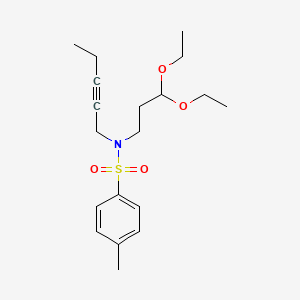
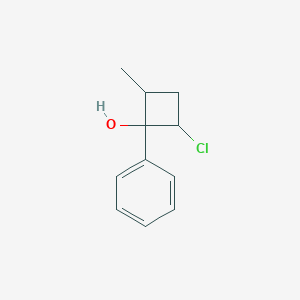
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
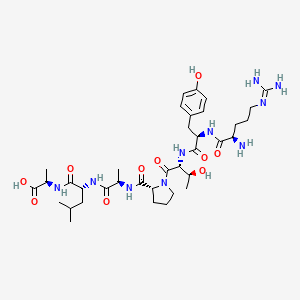
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
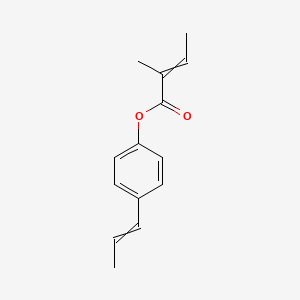
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
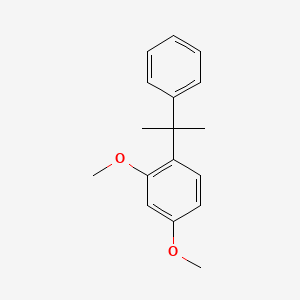
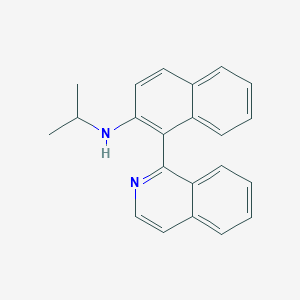
boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
